molecular formula C13H24N4OS B7589780 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine

3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B7589780
M. Wt: 284.42 g/mol
InChI Key: ZOGPGAZCCBRVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives, which have shown promising results in various biological activities.

Mechanism of Action

The exact mechanism of action of 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine has also been studied for its potential effects on other biological processes. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, as well as reduce the levels of oxidative stress markers in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine in lab experiments is its relatively simple synthesis method. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may limit its potential use in clinical settings.

Future Directions

There are several potential future directions for research on 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is its use in combination with other compounds for the treatment of cancer. Further studies are also needed to investigate its toxicity and pharmacokinetics in order to determine its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of 3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine can be achieved through a multi-step process. The starting material is 2-chloro-N-(1-morpholin-4-ylpropan-2-yl)acetamide, which is reacted with sodium azide to form 2-azido-N-(1-morpholin-4-ylpropan-2-yl)acetamide. This intermediate is then reacted with tert-butyl isocyanate to form 3-tert-butyl-1,2,4-thiadiazol-5-amine. Finally, the product is treated with hydrogen chloride gas in the presence of morpholine to obtain the desired compound.

Scientific Research Applications

3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine has been studied for its potential therapeutic properties in various scientific research fields. One of the main areas of interest is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the levels of inflammatory markers in animal models.

properties

IUPAC Name

3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4OS/c1-10(9-17-5-7-18-8-6-17)14-12-15-11(16-19-12)13(2,3)4/h10H,5-9H2,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPGAZCCBRVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC2=NC(=NS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-N-(1-morpholin-4-ylpropan-2-yl)-1,2,4-thiadiazol-5-amine

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